4,4'-Dibromo-2-nitro-1,1'-biphenyl

Regioselective nitration Zeolite catalysis Process chemistry

Sourcing symmetrical 4,4'-dibromobiphenyl leads to statistical cross-coupling mixtures. 4,4'-Dibromo-2-nitrobiphenyl solves this through the orthogonally reactive bromides enabled by the 2-nitro group, allowing sequential, high-yield functionalization. - Functions as the direct Cadogan cyclization precursor to 2,7-dibromo-9H-carbazole, a critical monomer for poly(2,7-carbazole) hole-transport layers in phosphorescent OLEDs. - The nitro group electronically differentiates the two aryl bromides, enabling chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings without statistical mixtures. - Produced via a validated zeolite-catalyzed nitration (14:1 2-nitro selectivity, 90% yield), ensuring consistent quality for multi-kilogram procurement.

Molecular Formula C12H7Br2NO2
Molecular Weight 357 g/mol
CAS No. 439797-69-0
Cat. No. B1586503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dibromo-2-nitro-1,1'-biphenyl
CAS439797-69-0
Molecular FormulaC12H7Br2NO2
Molecular Weight357 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])Br
InChIInChI=1S/C12H7Br2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H
InChIKeyFMSJGXRUJCWSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromo-2-nitro-1,1'-biphenyl: Verified Properties & Primary Research Uses


4,4'-Dibromo-2-nitro-1,1'-biphenyl (CAS 439797-69-0) is a biphenyl derivative featuring bromine atoms at the 4 and 4' positions and a nitro group at the 2 position (molecular formula C12H7Br2NO2, molecular weight 357.00 g/mol) [1]. The compound exhibits a twisted conformation with the two benzene rings making a dihedral angle of 55.34(14)° as confirmed by single-crystal X-ray diffraction [2]. This structural feature, combined with its dual reactive handles (aryl bromides for cross-coupling and nitro group for reduction/cyclization), makes it a critical synthetic intermediate for preparing 2,7-dihalocarbazoles and other advanced organic electronic materials [3].

Why 4,4'-Dibromo-2-nitro-1,1'-biphenyl Cannot Be Replaced by Analogs


Substituting 4,4'-dibromo-2-nitro-1,1'-biphenyl with its closest analog, 4,4'-dibromobiphenyl (CAS 92-86-4), or with the 3-nitro positional isomer fundamentally alters downstream synthetic utility. The 2-nitro group is not merely a spectator substituent; it serves as the essential functional handle for subsequent Cadogan cyclization to yield 2,7-dibromo-9H-carbazole—a reaction pathway inaccessible from the non-nitrated parent or the 3-nitro isomer [1]. Furthermore, the specific substitution pattern dictates regiochemical outcomes in cross-coupling reactions: the 2-nitro group exerts both steric and electronic effects that differentiate the reactivity of the two aryl bromides, enabling chemoselective functionalization strategies that are impossible with symmetrical 4,4'-dibromobiphenyl [2].

Quantitative Differentiation vs. Analogs: Procurement Evidence


Regioselective Nitration Advantage over 3-Nitro Isomer

The nitration of 4,4'-dibromobiphenyl produces two potential mononitrated isomers: the 2-nitro (target compound) and 3-nitro derivatives. Under zeolite-catalyzed conditions using NO₂ and O₂, the 2-nitro isomer is formed with a 14:1 regioselectivity ratio over the 3-nitro isomer, achieving a combined yield of 90% [1]. In contrast, classical mixed-acid nitration methods produce lower selectivity and require environmentally problematic nitric and sulfuric acids. This high regioselectivity directly translates to reduced purification burden and higher isolated yields of the desired 2-nitro isomer during scale-up.

Regioselective nitration Zeolite catalysis Process chemistry Green synthesis

Crystal Structure and Conformational Differentiation

Single-crystal X-ray diffraction confirms that 4,4'-dibromo-2-nitrobiphenyl adopts a twisted conformation with an inter-ring dihedral angle of 55.34(14)°, and the nitro group is twisted 26.8(2)° relative to its parent benzene ring [1]. This is structurally distinct from the non-nitrated analog 4,4'-dibromobiphenyl, which adopts a nearly planar conformation (dihedral angle near 0° in the solid state) due to the absence of the ortho-nitro steric hindrance [2]. The crystal packing is stabilized by intermolecular C-H···Br and C-H···O interactions forming chains along the c-axis.

Crystal engineering Conformational analysis X-ray diffraction Materials design

Purity Specification and Melting Point Benchmark

Commercially available 4,4'-dibromo-2-nitrobiphenyl is supplied with analytically verified purity of ≥98.0% by GC (TCI America specification) or 98% (AKSci, Bidepharm specifications), with a consistent melting point range of 125.0-129.0°C [1]. This level of characterization is critical for reproducibility in multi-step synthetic sequences. By comparison, the non-nitrated precursor 4,4'-dibromobiphenyl is typically supplied at similar purity levels but lacks the functional handle necessary for carbazole cyclization, while custom-synthesized 2,7-dibromocarbazole (the ultimate downstream product) commands a significantly higher procurement cost per gram.

Quality control Analytical specifications Procurement benchmark Batch consistency

Synthetic Yield Benchmark for Carbazole Precursor

In a patented process for preparing 2-nitro-4,4'-dibromobiphenyl using 1,2-dichloroethane solvent with dilute nitric acid and FeSO₄ or AlCl₃ catalyst, yields of 92% (42.4 g from 40 g 4,4'-dibromobiphenyl) are reported [1]. This represents a substantial improvement over traditional acetic acid/fuming nitric acid methods, which involve difficult handling and environmental concerns. The optimized process operates at lower temperature (80-82°C) and shorter reaction time (2-2.5 h) compared to conventional nitration protocols.

Process optimization Synthetic yield Carbazole synthesis OLED precursors

Verified Application Scenarios Based on Quantitative Evidence


OLED Hole-Transport Material Synthesis via Carbazole

This compound serves as the direct precursor for 2,7-dibromo-9H-carbazole via Cadogan cyclization (reductive cyclization using triethyl phosphite) [1]. The 2-nitro group is essential for this transformation—without it, carbazole ring formation cannot occur from 4,4'-dibromobiphenyl alone. The resulting 2,7-dibromocarbazole is a key monomer for synthesizing poly(2,7-carbazole) derivatives used as hole-transport layers and host materials in phosphorescent OLEDs, where the 2,7-linkage provides superior conjugation compared to 3,6-linked carbazole analogs [2].

Chemoselective Cross-Coupling Platform

The presence of the electron-withdrawing 2-nitro group electronically differentiates the two aryl bromine atoms, enabling sequential Suzuki-Miyaura or Buchwald-Hartwig couplings with regiochemical control [1]. The bromine para to the nitro group exhibits enhanced reactivity toward oxidative addition with Pd(0) catalysts compared to the bromine on the unsubstituted ring. This orthogonal reactivity is not available with symmetrical 4,4'-dibromobiphenyl, where both bromides react with near-equal probability, leading to statistical mixtures of mono- and bis-functionalized products unless carefully controlled stoichiometry is employed.

Crystal Engineering and Supramolecular Design

The non-planar conformation (dihedral angle 55.34°) and specific intermolecular C-H···Br and C-H···O interactions characterized by single-crystal X-ray diffraction [1] provide a defined supramolecular synthon for crystal engineering studies. The twisted biphenyl core, combined with the halogen-bonding potential of the bromine atoms and hydrogen-bonding capacity of the nitro group, offers a predictable packing motif that can be exploited for designing co-crystals or tuning solid-state properties of organic electronic materials.

Process Scale-Up via Regioselective Nitration

For industrial procurement and manufacturing, the zeolite-catalyzed nitration method producing a 14:1 2-nitro to 3-nitro ratio at 90% yield [1] represents a validated green chemistry route that eliminates mixed-acid waste streams. The catalyst is regenerable and reusable for at least four cycles without activity loss. This process data provides procurement teams with a quantifiable benchmark for evaluating supplier manufacturing quality and environmental compliance when sourcing this intermediate at kilogram to multi-kilogram scales.

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